5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride
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Overview
Description
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is a complex organic compound with significant potential in various scientific fields This compound features a thieno[3,2-c]pyridin-2-one core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
4-Hydroxy-2-quinolones: These compounds also have a heterocyclic core and are known for their pharmaceutical applications.
Uniqueness
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is unique due to its specific structural features, such as the 2-chlorophenyl group and the thieno[3,2-c]pyridin-2-one core
Biological Activity
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride (CAS No. 83427-64-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C16H19ClNOS. It has a molecular weight of approximately 344.299 g/mol and exhibits a boiling point of 444.7 °C at 760 mmHg. The compound's structure is characterized by a thieno[3,2-c]pyridine core with a chlorophenyl propyl substituent.
Property | Value |
---|---|
Molecular Formula | C16H19ClNOS |
Molecular Weight | 344.299 g/mol |
Boiling Point | 444.7 °C |
CAS Number | 83427-64-9 |
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit significant antibacterial properties. A study highlighted the effectiveness of thienopyridine derivatives against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. A related study reported that certain thienopyridine derivatives exhibited strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .
Docking Studies
Molecular docking studies have been employed to elucidate the interaction of this compound with target proteins. These studies indicated favorable binding interactions with amino acids in the active sites of enzymes like AChE and urease, suggesting a mechanism for its biological activity .
Study on Thienopyridine Derivatives
In a comprehensive study examining various thienopyridine derivatives, researchers synthesized multiple compounds and assessed their biological activities. The results indicated that compounds bearing the thieno[3,2-c]pyridine structure exhibited promising antibacterial and enzyme inhibitory effects. The most active compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease .
Pharmacological Evaluation
Further pharmacological evaluations included assessing the compounds' binding affinity to bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and potential therapeutic applications. The binding interactions were indicative of favorable pharmacological profiles, enhancing their candidacy for further development as therapeutic agents .
Properties
CAS No. |
83427-64-9 |
---|---|
Molecular Formula |
C16H19Cl2NOS |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-[1-(2-chlorophenyl)propyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C16H18ClNOS.ClH/c1-2-14(12-5-3-4-6-13(12)17)18-8-7-15-11(10-18)9-16(19)20-15;/h3-6,9,14-15H,2,7-8,10H2,1H3;1H |
InChI Key |
NLUPIWGDHWDJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Origin of Product |
United States |
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